molecular formula C3H8AgNaO4S2+ B12696797 Einecs 304-066-4 CAS No. 94233-34-8

Einecs 304-066-4

Cat. No.: B12696797
CAS No.: 94233-34-8
M. Wt: 303.1 g/mol
InChI Key: RXCOXWMLQDMQMA-UHFFFAOYSA-N
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Description

EINECS 304-066-4 identifies the compound Ascorbic Acid , a fundamental molecule in biochemical and pharmaceutical research . Also known as Vitamin C, this substance serves as a critical reagent in numerous laboratory applications. Its primary research value lies in its role as a potent antioxidant and an essential cofactor for a family of enzymes involved in collagen synthesis and various metabolic pathways. Researchers utilize ascorbic acid in cell culture studies to prevent oxidative stress and to investigate cellular processes related to redox signaling. Further applications include its use in stability testing, analytical method development, and studies concerning nutrient metabolism. The specific biochemical mechanism of action for ascorbic acid in research settings often involves the donation of electrons to neutralize free radicals and the facilitation of hydroxylation reactions, which are vital for proper protein function. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94233-34-8

Molecular Formula

C3H8AgNaO4S2+

Molecular Weight

303.1 g/mol

IUPAC Name

sodium;hydron;2-hydroxy-3-sulfopropane-1-thiolate;silver

InChI

InChI=1S/C3H8O4S2.Ag.Na/c4-3(1-8)2-9(5,6)7;;/h3-4,8H,1-2H2,(H,5,6,7);;/q;;+1

InChI Key

RXCOXWMLQDMQMA-UHFFFAOYSA-N

Canonical SMILES

[H+].C(C(CS(=O)(=O)O)O)[S-].[Na+].[Ag]

Origin of Product

United States

Systematic Synthesis Methodologies for 2 Hydroxy 3 Mercaptopropane 1 Sulfonate Ligands and Their Silver Adducts

Advanced Synthetic Routes for the Thiolate-Sulfonate Ligand Precursor

The precursor ligand, 2-hydroxy-3-mercaptopropane-1-sulfonate, is a bifunctional molecule containing both a thiol and a sulfonate group. alfa-chemistry.com Its synthesis is a critical first step, demanding high efficiency and selectivity.

Regioselective Functionalization Strategies

The key challenge in synthesizing the ligand precursor lies in the regioselective introduction of the thiol and sulfonate functionalities onto a three-carbon backbone. A primary method involves the ring-opening of epoxides, such as epichlorohydrin (B41342) or glycidol. beilstein-journals.orgresearchgate.net The reaction of epoxides with sulfur nucleophiles is a well-established route to β-hydroxy sulfides. beilstein-journals.org

The regioselectivity of this nucleophilic attack is highly dependent on the reaction conditions. beilstein-journals.orgsit.edu.cn Under basic conditions, the thiol nucleophile preferentially attacks the less sterically hindered terminal carbon of the epoxide ring (anti-Markovnikov addition). beilstein-journals.orgsit.edu.cn Conversely, acidic conditions, often employing Lewis acids, can promote attack at the more substituted carbon by stabilizing the developing positive charge. beilstein-journals.orgsit.edu.cn For the synthesis of a 1-sulfonate, 2-hydroxy, 3-mercapto structure, a common strategy involves the reaction of epichlorohydrin with a sulfite (B76179) source, followed by nucleophilic substitution of the chloride with a sulfur-containing nucleophile. An alternative involves the "thiol-epoxide click reaction," a highly efficient and atom-economical process that proceeds with high yield under mild conditions, offering a straightforward method for covalent functionalization. rsc.org

Another effective strategy utilizes propane (B168953) sultone as a starting material. The reaction of 1,3-propane sultone with a hydrosulfide (B80085) source, such as sodium hydrosulfide, directly introduces the sulfonate and thiol groups at the 1 and 3 positions, respectively. A method described involves reacting high-purity sodium sulfhydrate with propane sultone in an organic solvent to yield the desired product with high purity and yield. google.com

Green Chemistry Approaches in Ligand Synthesis

Modern synthetic chemistry emphasizes sustainability, favoring methods that reduce waste and avoid hazardous materials. unipr.it In the synthesis of sulfonate ligands, green approaches often involve the use of heterogeneous catalysts and environmentally benign solvents like water or ethanol (B145695). tandfonline.comsharif.edu

Sulfonic acid-functionalized nanoporous silica (B1680970), such as SBA-15-Pr-SO3H, has emerged as a highly efficient and reusable solid acid catalyst for various organic transformations. tandfonline.comsharif.edumdpi.com The functionalization of silica is typically achieved by grafting with (3-mercaptopropyl)trimethoxysilane, followed by oxidation of the thiol groups to sulfonic acid moieties. tandfonline.commdpi.com These solid catalysts offer high surface area and thermal stability, facilitating reactions under milder conditions and allowing for easy separation and recycling, often for several runs without significant loss of activity. sharif.edumdpi.com The use of water or water-ethanol mixtures as solvents further enhances the green credentials of these synthetic routes. tandfonline.comscispace.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of ligand synthesis is critically dependent on the optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time. The use of sulfonic acid-functionalized catalysts has been shown to significantly improve reaction rates and yields. mdpi.com For instance, in related syntheses, changing the solvent from ethanol to a water:ethanol mixture (9:1) and operating at reflux temperature dramatically reduced reaction times while maximizing yield. tandfonline.com

The table below illustrates the impact of different reaction conditions on product yield in a catalyst-driven synthesis, highlighting the importance of parameter optimization.

CatalystSolventTemperature (°C)TimeYield (%)Reference
SBA-Pr-SO3HH2O:EtOH (9:1)Reflux15 min95 tandfonline.com
SBA-Pr-SO3HH2O:EtOH (1:1)Reflux25 min90 tandfonline.com
SBA-Pr-SO3HEtOHReflux45 min85 tandfonline.com
SBA-Pr-SO3HH2OReflux60 min82 tandfonline.com
NoneH2O:EtOH (9:1)Reflux24 h48 tandfonline.com

Targeted Synthesis of Sodium Hydrogen [2-hydroxy-3-mercaptopropane-1-sulphonato(3-)-O1,O2,S3]argentate(2-)

The formation of the final silver adduct involves the complexation of silver(I) ions with the synthesized thiolate-sulfonate ligand. Silver(I) has a strong affinity for sulfur donor ligands, leading to the formation of stable silver-thiolate complexes. oup.comxmu.edu.cn

Stoichiometric Control in Complex Formation

The stoichiometry of silver(I)-thiolate complexes is a critical factor that dictates the structure of the final product. nih.govresearchgate.net The ratio of the silver ion to the thiol-containing ligand determines whether mononuclear or polynuclear species are formed. researchgate.net At high ligand-to-silver ratios, mononuclear complexes such as [Ag(SR)2]⁻ are often favored. researchgate.net Conversely, at low ligand-to-silver ratios, silver-rich polynuclear complexes or polymers can form. nih.govresearchgate.net In these structures, silver atoms are often bridged by thiolate sulfur atoms, sometimes forming extended chains or layered networks. oup.comresearchgate.net The formation of these various species is an equilibrium-driven process, and careful control over the molar ratios of the reactants is essential to target the desired [2-hydroxy-3-mercaptopropane-1-sulphonato(3-)-O1,O2,S3]argentate(2-) complex. psu.edu

The table below summarizes the types of silver-thiolate species that can form at different ligand-to-metal ratios.

Ligand/Ag(I) Mole RatioPredominant SpeciesStructural CharacteristicsReference
Low (<1)[Ag(AgSR)n]+ / Ag2-SRPolynuclear, silver-rich complexes nih.govpsu.edu
~1[AgSR]nNeutral polymers, often with a layered structure nih.govresearchgate.net
High (>2)[Ag(SR)2]−Mononuclear or small polynuclear anionic complexes researchgate.net

Controlled Crystallization and Purification Techniques

Obtaining the target silver complex in a pure, crystalline form presents significant challenges due to the potential for forming multiple species and polymeric materials. psu.edusemanticscholar.org Controlled crystallization is therefore a crucial final step. Techniques such as slow evaporation of the solvent, or carefully changing the solvent composition to reduce the solubility of the complex, are commonly employed. The choice of counterions and the pH of the solution can also play a significant role in the crystallization process. researchgate.net

Purification of silver-thiolate complexes often involves washing the precipitated solid with appropriate solvents to remove any unreacted starting materials or soluble byproducts. fsu.edu For instance, a complex might be precipitated from an aqueous solution and then washed with an organic solvent in which the impurities are soluble but the desired product is not. Given that some silver complexes are sensitive to light, carrying out purification and crystallization steps in the dark may be necessary to prevent photochemical degradation. researchgate.net The final purified product should be characterized using analytical techniques such as mass spectrometry and NMR spectroscopy to confirm its identity and purity. fsu.edunih.gov

Table of Compound Names

Trivial/Systematic NameCAS NumberMolecular Formula
Sodium Hydrogen [2-hydroxy-3-mercaptopropane-1-sulphonato(3-)-O1,O2,S3]argentate(2-)94233-34-8C3H8AgNaO4S2
Sodium 2-hydroxy-3-mercaptopropane-1-sulfonate20055-98-5C3H7NaO4S2
1,3-Propane sultone1120-71-4C3H6O3S
Epichlorohydrin106-89-8C3H5ClO
(3-Mercaptopropyl)trimethoxysilane4420-74-0C6H16O3SSi
Silver(I) Nitrate (B79036)7761-88-8AgNO3
Sodium Hydrosulfide16721-80-5NaHS
3-Mercaptopropane-1,2-diol (Thioglycerol)96-27-5C3H8O2S

Mechanistic Investigations of the Coordination Reaction

The interaction between 2-hydroxy-3-mercaptopropane-1-sulfonate, and its close analog 3-mercapto-1-propanesulfonic acid (MPS), with silver ions (Ag+) is a subject of significant interest, particularly for applications like cyanide-free silver plating. researchgate.net The coordination of these thiol-containing sulfonates with silver is robust, leading to the formation of stable silver adducts.

Investigations into the coordination mechanism reveal that the thiol (-SH) group of the ligand plays a central role in binding to silver. This interaction is significantly stronger than that of other potential coordinating agents like ammonia (B1221849) in alkaline solutions. researchgate.net Cyclic Voltammetry (CV) studies have been employed to demonstrate the strong coordination ability of MPS with Ag⁺. researchgate.net

A detailed mechanistic understanding has been further elucidated through quantum chemical calculations using Density Functional Theory (DFT). researchgate.net These studies suggest a specific reaction pathway for the formation of silver-thiolate complexes. It has been observed that in certain systems, such as galvanic replacement reactions on a copper surface, the presence of Cu⁺ ions is critical. Copper alone cannot reduce the Ag⁺ in MPS solutions in the absence of Cu⁺, indicating that Cu⁺ is a crucial component in the reaction mechanism involving MPS-assisted replacement. researchgate.net The silver-sulfur bond is a strong covalent interaction, which is a common feature for ligands containing thiol groups when binding to soft metals like silver. acs.org This strong binding is responsible for the high chemical and thermal stability of the resulting silver adducts, which often present as bright yellow and transparent solutions. researchgate.net

The coordination results in the formation of self-assembled monolayers or stable complexes in solution, depending on the conditions. acs.orgmdpi.com The stability of these silver-sulfonamido groups is notable, showing resistance to hydrolysis. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of Silver Ii Coordination Spheres

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure in Solution

1H and 13C NMR for Probing Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic molecules in solution. For the free ligand, bis(2-ethylhexyl) phosphate (B84403), the 1H and 13C NMR spectra provide distinct signals corresponding to the different proton and carbon environments within the 2-ethylhexyl groups.

Table 1: 1H NMR Spectral Data for Bis(2-ethylhexyl) phosphate

Chemical Shift (ppm) Multiplicity Assignment
~4.0 m -O-CH2-
~1.6 m -CH-
~1.3-1.4 m -CH2-

Table 2: 13C NMR Spectral Data for Bis(2-ethylhexyl) phosphate

Chemical Shift (ppm) Assignment
~67.5 -O-CH2-
~40.0 -CH-
~30.0, ~29.0 -CH2-
~23.5 -CH2-
~14.0 -CH3- (terminal)

Upon complexation with the paramagnetic Silver(II) ion, significant changes in the 1H and 13C NMR spectra are expected. The unpaired electron on the Ag(II) center would lead to:

Signal Broadening: The paramagnetic relaxation enhancement effect would cause a dramatic broadening of the NMR signals, particularly for nuclei in close proximity to the silver ion. This can sometimes render signals undetectable.

Large Chemical Shifts: The interaction of the nuclear spins with the unpaired electron spin can cause large paramagnetic shifts, moving the resonances far outside the typical diamagnetic range. The direction and magnitude of these shifts provide information about the spin delocalization mechanisms.

Due to these effects, obtaining well-resolved 1H and 13C NMR spectra for the Silver(II) bis(2-ethylhexyl) phosphate complex is challenging. tamu.eduillinois.edu Electron Paramagnetic Resonance (EPR) spectroscopy is often a more suitable technique for studying such paramagnetic complexes. aip.orgnih.gov

Heteronuclear NMR (e.g., 109Ag NMR, if applicable) for Metal Center Characterization

109Ag NMR spectroscopy can, in principle, provide direct information about the coordination environment of the silver nucleus. However, its application is generally limited to diamagnetic Silver(I) complexes. The key challenges for 109Ag NMR include its low gyromagnetic ratio and low natural abundance, resulting in low sensitivity.

For a paramagnetic Silver(II) complex, the challenges are magnified immensely. The rapid electronic relaxation of the Ag(II) center would lead to extremely broad 109Ag NMR signals, likely making them impossible to observe with conventional NMR techniques. Therefore, 109Ag NMR is generally not considered a viable technique for the characterization of Silver(II) complexes.

Mass Spectrometric Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation patterns of coordination complexes.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an ion. For the Silver(II) bis(2-ethylhexyl) phosphate complex, HRMS would be crucial for confirming its stoichiometry by comparing the experimentally measured exact mass with the theoretically calculated mass. This would provide unambiguous evidence for the formation of the desired complex. researchgate.net

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and geometric structure of metal ions in complexes, irrespective of their physical state. osti.govacs.org

X-ray Absorption Near Edge Structure (XANES) spectroscopy, which analyzes the features at and near the absorption edge of an element, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov For the Silver(II) bis(2-ethylhexyl) phosphate complex, Ag L-edge or K-edge XANES could be employed:

Oxidation State Determination: The energy of the absorption edge is directly correlated with the oxidation state of the silver ion. A shift to higher energy compared to a Silver(I) standard would confirm the +2 oxidation state of silver in the complex.

Coordination Environment: The pre-edge and edge features of the XANES spectrum are sensitive to the coordination number and geometry around the silver center. By comparing the experimental spectrum with theoretical calculations or spectra of known silver compounds, information about the coordination sphere of the Ag(II) ion can be obtained. acs.org

Extended X-ray Absorption Fine Structure (EXAFS) for Radial Distribution of Neighboring Atoms

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for elucidating the local atomic environment of a central absorbing atom, in this case, the silver(I) ion. By analyzing the oscillations in the X-ray absorption spectrum above the absorption edge, it is possible to determine the radial distribution of neighboring atoms, including bond distances, coordination numbers, and the degree of local disorder.

For the silver(I) ion in its coordination sphere with the 2-hydroxy-3-mercaptopropane-1-sulfonate ligand, the primary coordination is expected to be through the soft thiol sulfur atom, a common feature in silver(I) coordination chemistry with sulfur-containing ligands. EXAFS studies on analogous silver(I)-thiolate complexes, such as those with cysteine and penicillamine, have consistently shown that the silver(I) ion is primarily coordinated by sulfur atoms. xmu.edu.cn

Based on these related structures, the Ag-S bond distance in the title compound is anticipated to be in the range of 2.40 to 2.50 Å. The coordination number of silver(I) can vary, with two- and three-coordinate geometries being common for Ag(I)-thiolate complexes. xmu.edu.cn EXAFS analysis would be crucial in determining the precise coordination number and geometry. The sulfonate and hydroxyl groups of the ligand could potentially be involved in weaker, secondary coordination to the silver(I) ion or play a role in the broader crystal packing through intermolecular interactions.

Table 1: Projected EXAFS Parameters for the Silver(I) Coordination Sphere

Scattering PairCoordination Number (N)Radial Distance (R, Å)Debye-Waller Factor (σ², Ų)
Ag-S2-3 (projected)2.40 - 2.50 (projected)Data not available
Ag-O (sulfonate/hydroxyl)Variable (projected)Longer, weaker interaction (projected)Data not available

Electronic Structure Characterization via UV-Visible Absorption and Emission Spectroscopy

The electronic properties of the silver(I) coordination complex can be investigated using UV-Visible absorption and emission spectroscopy. These techniques provide insights into the nature of electronic transitions, including those involving the metal center and the ligands.

Ligand-to-Metal Charge Transfer (LMCT) and Metal-Centered Transitions

Silver(I) has a d¹⁰ electronic configuration, which precludes d-d electronic transitions. Therefore, the absorption features in the UV-Visible spectrum of its complexes are typically dominated by ligand-to-metal charge transfer (LMCT) bands. researchgate.net In the case of coordination with the 2-hydroxy-3-mercaptopropane-1-sulfonate ligand, the electron-rich thiol group is the likely origin of these transitions.

The LMCT would involve the excitation of an electron from a sulfur-based orbital to a vacant 5s or 5p orbital of the silver(I) ion. These transitions are generally intense and occur in the ultraviolet region. The exact energy of the LMCT band would be sensitive to the coordination geometry and the solvent environment.

Luminescence Properties and Excited State Dynamics

Many silver(I) complexes, particularly those forming coordination polymers, are known to exhibit luminescence. nih.gov This emission often arises from the radiative decay from an excited state, which can be of LMCT character. The excited state dynamics, including the lifetime and quantum yield of luminescence, are influenced by the rigidity of the coordination environment and the presence of non-radiative decay pathways.

For the title compound, the potential for the formation of polymeric structures through bridging thiolate and possibly sulfonate groups could lead to interesting photophysical properties. The luminescence, if present, would likely be observed in the visible region of the spectrum. The study of its excited state dynamics would provide valuable information on the nature of the emissive state and the factors governing its decay.

Table 2: Projected Spectroscopic Properties

Spectroscopic FeatureProjected ObservationOrigin
UV-Visible AbsorptionIntense band in the UV regionS(thiol) → Ag(I) LMCT
LuminescencePossible emission in the visible rangeRadiative decay from LMCT excited state

Mechanistic Studies of Chemical Reactivity and Transformation Pathways

Ligand Exchange Dynamics and Kinetics

The lability of the ligand framework in a metal complex is fundamental to its reactivity. For silver complexes, the ease of ligand exchange reactions can be a critical factor in their biological activity, where the release of the active silver(I) ion is often a key mechanism of action. The stability of metal-salen complexes is generally robust; however, ligand exchange can occur, driven by the formation of a thermodynamically more stable product. mdpi.comsemanticscholar.org

Investigation of Exchange Rates with Alternative Ligands

Direct kinetic studies on the ligand exchange of this specific silver-salen complex are not extensively reported in the literature. However, insights can be drawn from detailed investigations of other d-block metal-salen complexes, such as those of nickel(II) and copper(II). semanticscholar.orgscielo.org.zachem-soc.si

Kinetic studies on the exchange reaction between a Ni(salpn) complex (where 'salpn' is a related Schiff base with a propylene (B89431) bridge) and an incoming H₂salen ligand in dimethylformamide (DMF) revealed a two-step, or biphasic, process. semanticscholar.orgscielo.org.za The reaction is first-order with respect to the initial metal complex. semanticscholar.org The proposed mechanism involves an associative pathway where the incoming ligand initially coordinates to the metal center before the departure of the original ligand. semanticscholar.org The driving force for such reactions is typically the formation of a more stable complex; for instance, the five-membered chelate ring of the salen ligand generally confers greater stability than the six-membered ring of the salpn ligand. semanticscholar.orgscielo.org.za

The reaction rates are influenced by the presence of bases, such as triethylamine (B128534) (NEt₃), which can deprotonate the incoming Schiff base ligand, accelerating the exchange. semanticscholar.orgscielo.org.za This suggests that the anionic form of the incoming ligand is a key reactive species in the exchange mechanism. semanticscholar.org It is plausible that the silver-salen complex would follow a similar associative mechanism, where the rate is dependent on the nature of the incoming ligand and the reaction conditions.

The table below presents kinetic data for the ligand exchange reaction of a related copper(II) complex, which illustrates the influence of temperature on the reaction rate.

Interactive Data Table: Kinetic Data for the Substitution Reaction of [Cu(PDTC)₂] with Salen in DMSO Data derived from a study on a related copper complex system. researchgate.net

Temperature (°C)k_obs (× 10⁻¹ min⁻¹)k₂ (min⁻¹ M⁻¹)
250.16 - 5.661.12
300.24 - 7.021.39
350.31 - 8.911.77

Influence of Solvent Environment on Ligand Lability

The solvent environment plays a crucial role in the dynamics of ligand exchange. The stability of silver(I) complexes is known to be highly dependent on the solvent, which is often ascribed to the competition between the ligand and solvent molecules for coordination to the silver ion. rsc.org The general order of stability for silver(I)-olefin complexes was found to be propylene carbonate > water > methanol (B129727) > ethanol (B145695) > acetonitrile. rsc.org

For labile metal complexes, the solvent's donor strength and its ability to participate in outer-sphere complex formation are significant factors. scispace.com While salen complexes are generally stable, the solvent can induce the formation of cationic species. mdpi.com For instance, in solvents with strong donor properties, square-planar complexes may become reversibly oxidized and can form five- or six-coordinate species. mdpi.comsemanticscholar.org In non-coordinating solvents, dimeric structures with bridging ligands may form. nih.gov Therefore, the lability of the salen ligand on the silver center is expected to increase in strongly coordinating solvents that can effectively solvate the silver ion and stabilize the transition state of the exchange reaction. Studies on vanadyl salen-crown complexes have shown that solvents like N,N-dimethylformamide (DMF) can significantly influence redox behavior through direct coordination, highlighting the non-innocent role of the solvent.

Redox Chemistry of the Silver Center within the Complex

The redox chemistry of metal-salen complexes is of great interest as it underpins their use as electrocatalysts and sensors. nsf.govcas.cz The salen ligand itself is considered "non-innocent," meaning it can actively participate in electron transfer reactions, stabilizing unusual oxidation states of the metal center. nsf.gov

Electrochemical Characterization (Cyclic Voltammetry, Chronoamperometry)

For comparison, electrochemical data for various metal-salen and related complexes are presented below. These studies typically employ a three-electrode cell with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (Bu₄NClO₄) in a solvent such as DMF or DMSO. researchgate.netscirp.org

Interactive Data Table: Electrochemical Potentials of Various Metal-Salen Type Complexes Data collated from studies on analogous metal complexes. mdpi.comnih.gov

ComplexMetal Redox CoupleE₁/₂ (V vs. Fc/Fc⁺)SolventNotes
[Fe(salophene)Cl] (SP)Fe(III)/Fe(II)-0.728DMSOSalophene is a related phenylenediamine ligand.
Fluorinated [Fe(salophene)Cl] (C1)Fe(III)/Fe(II)-0.624DMSOElectron-withdrawing F-group shifts potential.
[Ni(salen)]Ni(II)/Ni(I)-1.91DMSOQuasi-reversible process.
[Ni(salen)]Ni(III)/Ni(II)+0.78DMSOQuasi-reversible process.
[Cu(salen)]Cu(II)/Cu(I)-1.78DMSOIrreversible process.

The redox processes in these systems are often diffusion-controlled. cas.cz For the silver-salen complex, one would anticipate a redox process corresponding to the Ag(I)/Ag(0) or Ag(II)/Ag(I) couple, with the potential significantly influenced by the strong coordination of the tetradentate ligand.

Electron Transfer Mechanisms Involving the Silver Complex

The mechanism of electron transfer in metal-salen complexes can be localized on the metal center or be a metal-ligand based process. nsf.gov In Ni(II) and Cu(II) salen complexes, oxidations are often considered metal-ligand based, whereas for Co(II) salen, the oxidation is localized on the metal. nsf.gov Given that silver can exist in multiple oxidation states (0, +1, +2, +3), the electron transfer mechanism for the silver-salen complex could involve both the silver center and the redox-active salen ligand. The process would likely be influenced by the solvent and any axial ligands that may coordinate to the metal center. mdpi.com Chronoamperometry studies on related systems have been used to investigate the kinetics of electron charge transfer, particularly during electropolymerization processes. acs.org

Degradation Mechanisms in Controlled Environments

The stability of the silver-salen complex is finite, and it can decompose through several pathways depending on the environmental conditions. Degradation can involve the silver center, the organic ligand, or both.

One primary degradation pathway for silver-containing materials involves reaction with halides or sulfur-containing compounds. researchgate.netdiva-portal.orgnih.gov Studies on silver metal deposited on lead halide perovskites showed that silver particles degrade over time to form AgI and AgBr. researchgate.netdiva-portal.orgnih.gov This suggests that in environments containing halide ions, the silver(I) center in the salen complex could be susceptible to abstraction, leading to the formation of silver halides and the release of the free ligand.

Another potential mechanism is the thermal or chemical degradation of the salen ligand itself. Thermogravimetric analysis (TGA) of copper(II)-salen complexes has shown that the coordination of the metal ion generally increases the thermal stability of the ligand. scirp.org However, at elevated temperatures, the organic ligand will decompose. The presence of reactive oxygen species (ROS) or strong acids/bases could also lead to the hydrolytic cleavage of the imine (C=N) bonds in the salen backbone. Finally, electromigration at high current densities has been identified as a degradation mechanism for silver network electrodes, although this is less relevant for molecular complexes in solution unless under conditions of high electrical potential. rsc.org

Hydrolytic Stability and Decomposition Products

Flumioxazin is relatively unstable to hydrolysis, with its degradation rate being highly dependent on pH. The primary degradation mechanism involves a base-catalyzed opening of the cyclic imide moiety, followed by cleavage of the amide linkage under certain conditions. epa.govresearchgate.net

Studies show that hydrolysis is significantly accelerated as the pH increases from acidic to alkaline conditions. researchgate.net At 25°C, the hydrolytic half-life of Flumioxazin ranges from several days in acidic conditions to mere minutes in highly alkaline environments. fao.org A study conducted at 30°C also demonstrated this pH-dependent acceleration, with half-lives of 16.4 hours at pH 5, 9.1 hours at pH 7, and 0.25 hours (15 minutes) at pH 9. nih.gov At pH 7, the hydrolysis has been observed to be biphasic, with a longer half-life of 11–14 days after an initial rapid degradation phase. fao.org

The major decomposition products identified from hydrolysis include APF (6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one), THPA (3,4,5,6-tetrahydrophthalic acid), and 482-HA. epa.govfao.org At a neutral pH of 7, APF and THPA are the predominant degradates. fao.org Under highly alkaline conditions (pH 9), 482-HA is the major degradate, accounting for 96–99% of the applied radioactivity in one study. fao.org These hydrolysis degradates, particularly APF and THPA, appear to be more persistent and mobile than the parent compound. epa.gov

Table 1: Hydrolytic Half-Life of Flumioxazin at Different pH Levels

Photolytic Degradation Pathways and Intermediates

Flumioxazin is susceptible to rapid degradation upon exposure to light, both in aqueous solutions and on soil surfaces. The photolytic half-life in water is approximately 1 day, while on soil it averages around 5 days. epa.govfao.org Similar to hydrolysis, the rate of photolytic degradation in water is influenced by pH, increasing as the pH rises. nih.gov After correcting for hydrolysis, the photolytic half-life at 30°C was found to be 41.5 hours at pH 5 and significantly shorter at 4.9 hours at pH 7. nih.gov

The degradation pathways for photolysis are complex. In some studies, the degradation products formed by photolysis were found to be the same as those formed by hydrolysis. nih.gov However, other research indicates more intricate pathways involving photoinduced rearrangement. researchgate.netacs.org

In illuminated water-sediment systems, four major degradates were identified. researchgate.netacs.org Two were formed through the successive hydrolysis of the cyclic imide ring, while the other two were identified as 2-aziridinone derivatives resulting from photoinduced rearrangement. researchgate.netacs.org Studies on soil have identified THPA and its anhydride (B1165640) form, Δ1-TPA, as significant photolytic degradates. fao.org

Table 2: Photolytic Half-Life of Flumioxazin

Thermal Decomposition Analysis

The stability of Flumioxazin is also influenced by thermal energy. Kinetic studies in aqueous solutions show that degradation can be rapid with the input of thermal energy. researchgate.netnih.gov The activation energy required for Flumioxazin degradation has been determined to be 58.4 (±1.2) kJ mol⁻¹. researchgate.netnih.gov The Q10 temperature coefficient, which measures the rate of change of a biological or chemical system as a consequence of increasing the temperature by 10°C, was calculated to be 2.2. researchgate.netnih.gov This indicates that the degradation rate more than doubles for every 10°C increase in temperature.

Research suggests that even at the lowest levels of solar radiation and soil temperature, the environmental energy often exceeds the activation energy needed for Flumioxazin degradation. researchgate.netnih.gov There appears to be no direct correlation between Flumioxazin concentration and soil temperature; however, an inverse correlation has been noted with solar radiation, suggesting that photodegradation is a key factor alongside thermal degradation. nih.gov

Table 3: Thermal Decomposition Parameters for Flumioxazin

Table of Mentioned Compound Names

Abbreviation/NameChemical Name
Flumioxazin 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
482-HA N-(7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl)-3,4,5,6-tetrahydrophthalamic acid
APF 6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one
THPA 3,4,5,6-tetrahydrophthalic acid
Δ1-TPA 3,4,5,6-tetrahydrophthalic anhydride
1-OH-HPA 1-hydroxy-trans-1,2-cyclohexanedicarboxylic acid
482-CA Not fully specified in search results
IMOXA Not fully specified in search results
3-OH-flumioxazin Hydroxylated metabolite of Flumioxazin
4-OH-flumioxazin Hydroxylated metabolite of Flumioxazin
Metabolite B Not fully specified in search results
Metabolite C Not fully specified in search results
Metabolite F Not fully specified in search results

Coordination Chemistry Principles Governing Complex Stability and Speciation

Thermodynamic Stability Constants Determination

The stability of the Zinc Pyrithione (B72027) complex in solution is quantitatively described by its thermodynamic stability constants. These constants are crucial for predicting the compound's behavior in different chemical systems. The determination of these constants relies on a combination of experimental techniques and computational methods.

Potentiometric and Spectrophotometric Titration Studies

Potentiometric and spectrophotometric titrations are cornerstone experimental methods for determining the stability constants of metal complexes. Potentiometric titrations involve monitoring the change in potential of an electrode in response to the addition of a titrant, which allows for the calculation of free metal ion and ligand concentrations at equilibrium. This technique is particularly useful for determining protonation constants of the ligand and the stability constants of the resulting metal complexes. nih.govnih.gov Spectrophotometric methods, on the other hand, rely on changes in the absorbance of light at specific wavelengths as the complex forms. These changes are correlated with the concentration of the complex, allowing for the calculation of stability constants. researchgate.net

For pyrithione, the ligand in the Zinc Pyrithione complex, binding constants with protons and various metal ions have been determined. These constants provide a quantitative measure of the affinity of the ligand for the metal ion. A study compiling data from the literature provides the following binding constants for pyrithione, corrected to standard conditions (T = 298K, ionic strength = 0). nerc.ac.uknerc.ac.uk

Cationlog K₁log β₂
H⁺4.9-
Zn²⁺4.58.3
Cu²⁺5.810.7
Fe³⁺6.6-

Computational Approaches to Binding Energy Calculations

For zinc-containing metalloprotein-ligand complexes, computational protocols have been developed to estimate binding affinities by considering electrostatics, van der Waals forces, hydrophobicity, and the loss of conformational entropy upon ligand binding. nih.gov While these methods are broadly applicable, specific computational studies detailing the binding energy of the isolated Zinc Pyrithione complex are not extensively available in the reviewed literature. Such studies would typically involve optimizing the geometry of the ligand and the metal ion separately and then the geometry of the final complex. The binding energy would then be calculated as the difference in energy between the complex and the sum of the energies of the individual components.

Speciation Behavior in Aqueous and Non-Aqueous Systems

The speciation of Zinc Pyrithione, which refers to the distribution of different chemical forms of the complex in a particular medium, is highly dependent on the properties of the solvent system, most notably the pH.

pH-Dependent Speciation Diagrams

The stability of the Zinc Pyrithione complex is significantly influenced by pH. In aqueous solutions, the complex is most stable in the neutral pH range. At acidic pH (below approximately 4.5), the pyrithione ligand becomes protonated, leading to the dissociation of the complex. Conversely, at alkaline pH (above approximately 9.5), the zinc complex can undergo hydrolysis to form zincate species and ionized pyrithione. researchgate.net This pH-dependent behavior is critical for the formulation and efficacy of products containing Zinc Pyrithione.

Speciation of Zinc(II) Ions in Aqueous Solution at Different pH

This diagram illustrates the relative concentrations of different zinc species as a function of pH in an aqueous solution.

Influence of Ionic Strength and Competing Ions on Complex Integrity

The integrity of the Zinc Pyrithione complex can be compromised by the ionic strength of the medium and the presence of competing ions. An increase in ionic strength can affect the activity coefficients of the ions in solution, which in turn can influence the stability constants of the complex. Generally, the effect of ionic strength is more pronounced for reactions involving charged species.

Competing ions can significantly impact the stability of the Zinc Pyrithione complex through two main mechanisms: competition for the ligand or competition for the central metal ion. Strong chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can form more stable complexes with Zn(II) and thus can displace pyrithione from the coordination sphere. nih.gov Similarly, metal ions that form more stable complexes with pyrithione, such as Cu(II) and Fe(III), can lead to transchelation, where the zinc ion is replaced by the competing metal ion. nih.govwikipedia.org This is particularly relevant in environmental contexts where other metal ions may be present. wikipedia.org Conversely, the stability of the Zinc Pyrithione complex can be enhanced by the common ion effect. The addition of a soluble zinc salt, such as zinc carbonate, increases the concentration of Zn(II) ions, shifting the equilibrium to favor the formation of the Zinc Pyrithione complex and preventing its dissociation. nih.gov

Theoretical Considerations of Soft-Hard Acid-Base (HSAB) Interactions

The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept used to explain and predict the stability of coordination compounds. alchemyst.co.ukwikipedia.org According to this principle, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. 'Hard' species are typically small, highly charged, and not very polarizable, while 'soft' species are larger, have a lower charge, and are more polarizable. alchemyst.co.uk

The zinc ion, Zn(II), is classified as a borderline Lewis acid, having properties intermediate between hard and soft acids. wikipedia.org The pyrithione ligand is a bidentate ligand that coordinates to the zinc ion through a hard oxygen donor atom and a soft sulfur donor atom. academicjournals.org

Role of Sulfur and Oxygen Donors in Silver Coordination

The stability and structure of silver(I) complexes are significantly influenced by the nature of the donor atoms in the coordinating ligands. Silver(I) is a soft metal ion, which, according to Hard and Soft Acids and Bases (HSAB) theory, preferentially forms strong covalent bonds with soft donor atoms.

Sulfur Donors: The thiol group (-SH) of the ligand is a soft donor and exhibits a strong affinity for silver(I). This interaction is a primary determinant of the complex's stability. The Ag-S bond is highly covalent in nature, leading to the formation of stable complexes. In many silver-thiolate compounds, the sulfur atom can act as a bridge between two or more silver centers, leading to the formation of coordination polymers with diverse structural motifs, including linear chains, rings, and layered structures. xmu.edu.cnoup.com The coordination environment around the silver(I) ion in such complexes can vary, commonly adopting linear, trigonal, or tetrahedral geometries. xmu.edu.cn

A survey of crystallographic data for silver(I) complexes with sulfur-donor ligands reveals a range of Ag-S bond distances, which are indicative of the coordination environment. For instance, in complexes with digonal AgS₂ coordination, the Ag-S bond distances are typically shorter than in complexes with trigonal AgS₃ or tetrahedral AgS₄ coordination. researchgate.net

Predictive Models for Metal-Ligand Affinity

Predicting the stability and affinity of metal-ligand complexes is a fundamental goal in coordination chemistry. Various models, ranging from empirical to computational, have been developed to forecast these properties.

Quantitative Structure-Activity Relationship (QSAR) models can be employed to correlate the structural or physicochemical properties of ligands with the stability of their metal complexes. For silver(I) complexes, parameters that quantify the "softness" of the donor atoms, such as their polarizability, can be used to predict binding affinity.

Molecular mechanics force fields can also be parameterized to model silver(I) complexes. While computationally less expensive than quantum mechanical methods, their accuracy is highly dependent on the quality of the parameters used. For systems involving soft metals like silver, developing accurate force fields can be challenging due to the covalent nature of the metal-ligand bonds.

Machine learning approaches are increasingly being used to predict metal-ligand binding affinities. These models are trained on large datasets of known complex stabilities and can learn complex relationships between the features of the metal ion and the ligand, and the resulting stability of the complex. Such models could potentially be applied to predict the stability of the Einecs 304-066-4 complex if sufficient data on analogous silver(I) complexes with thiol, hydroxyl, and sulfonate-containing ligands were available.

Below is a table summarizing the types of donor atoms and their typical role in silver(I) coordination, which is relevant to understanding the behavior of the ligand in the specified compound.

Donor AtomFunctional GroupHSAB ClassificationTypical Role in Ag(I) Coordination
SulfurThiol (-SH)SoftStrong covalent bonding, often bridging
OxygenHydroxyl (-OH)HardWeaker coordinate bond
OxygenSulfonate (-SO₃⁻)HardWeakly coordinating, can act as a bridge

Exploratory Applications in Advanced Chemical Processes

Catalytic Functions in Organic Transformations

This silver complex is explored for its catalytic prowess, particularly in facilitating organic reactions. The silver(I) center can act as a soft Lewis acid, activating unsaturated bonds and promoting various transformations.

The complex serves as a valuable tool for investigating reaction mechanisms in silver-catalyzed transformations. The interaction of the silver(I) ion with alkenes is a key aspect of its catalytic cycle. Studies on related systems show that the equilibrium for the displacement of a coordinated olefin by other molecules, such as carbon monoxide, can be measured to understand the thermodynamics of the copper-olefin bond, a principle that extends to silver complexes. acs.org The stability of the silver-olefin bond is crucial for catalysis, and understanding its nature allows for the rational design of catalysts.

(1,5-Cyclooctadiene)(hexafluoroacetylacetonato)silver(I) functions as a precursor in both homogeneous and heterogeneous catalysis. americanelements.com In homogeneous systems, it can be used directly where its solubility in non-aqueous solvents is an advantage. americanelements.com For heterogeneous applications, it is a key precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes. researchgate.netresearchgate.net These techniques allow for the deposition of thin films of metallic silver or silver-containing materials onto a substrate. researchgate.net The resulting materials can have significant catalytic activity. For instance, stabilizer-free silver nanoparticles, which can be generated from such precursors, are known to be efficient catalysts for the electrochemical reduction of oxygen. americanelements.com

The choice of precursor is critical for successful film deposition. An ideal precursor should have a balance of volatility, thermal stability, and reactivity. researchgate.net Silver β-diketonate complexes are widely studied for this purpose. researchgate.netresearchgate.net The thermal properties of (1,5-Cyclooctadiene)(hexafluoroacetylacetonato)silver(I) and related compounds are evaluated by thermogravimetry to determine their suitability for CVD and ALD processes. researchgate.netresearchgate.net

Role as a Precursor in Advanced Materials Synthesis

The complex is a well-established precursor for the fabrication of advanced silver-based materials, particularly nanoparticles and thin films, due to its volatility and ability to decompose cleanly. americanelements.comresearchgate.net

(1,5-Cyclooctadiene)(hexafluoroacetylacetonato)silver(I) is utilized in the synthesis of silver nanoparticles. americanelements.com The thermal decomposition of the complex in a controlled environment leads to the formation of silver atoms, which then nucleate and grow into nanoparticles. Solution-phase reactions of related silver β-diketonate complexes with reducing agents like hydrazine (B178648) or formic acid have been shown to produce silver metal, indicating a pathway for nanoparticle synthesis. researchgate.net The properties of the resulting nanoparticles, such as size and shape, can be influenced by the reaction conditions. These silver nanoparticles have applications in various fields, including their use as SERS substrates for detecting substances like histamine (B1213489) in fish. americanelements.com

Precursor SystemDeposition MethodResulting MaterialReference
[Ag(hfac)(tmeda)]MOCVDMetallic Silver Films researchgate.net
[Ag(hfac)(bipy)]MOCVDMetallic Silver Films researchgate.net
Ag(fod)(PEt3)PEALDPolycrystalline Silver Films researchgate.net

The controlled decomposition of (1,5-Cyclooctadiene)(hexafluoroacetylacetonato)silver(I) is fundamental to its use in materials synthesis. The compound was found to be dimeric in the solid state, which influences its volatility and decomposition pathway. researchgate.net The decomposition mechanism involves the breaking of the silver-ligand bonds. The hexafluoroacetylacetonate and cyclooctadiene ligands are designed to be volatile, allowing for their removal from the system after releasing the silver atom, leading to high-purity silver deposits. researchgate.net

The synthesis of related silver complexes for chemical vapor deposition has been extensively studied. researchgate.net For example, the reaction of silver(I) oxide with 1,1,1,5,5,5-hexafluoroacetylacetone (Hhfac) and 1,5-cyclooctadiene (B75094) (cod) yields the desired complex. researchgate.net Understanding the structure of these precursor complexes, such as the dimeric nature of (hfac)Ag(1,5-cod), is crucial for predicting their behavior during deposition processes. researchgate.net

Electrochemical Applications Beyond Basic Redox Activity

Beyond simple redox reactions, the components of the complex exhibit interesting electrochemical behavior. The transfer of the silver(I) ion across a polarized liquid-liquid interface, assisted by the 1,5-cyclooctadiene (COD) ligand, has been studied using cyclic voltammetry. nih.gov

In an electrochemical study at the 1,6-dichlorohexane/water interface, the transfer of Ag+ was facilitated by the presence of COD in the organic phase. nih.gov The half-wave potential for the ion transfer shifted to more negative potentials as the concentration of COD increased. nih.gov This shift indicated the formation of Ag+-COD π-complexes in the organic phase. The study revealed the formation of both 1:1 and 1:2 Ag+-COD complexes with determined formation constants. nih.gov This assisted ion transfer demonstrates a sophisticated electrochemical application, moving beyond basic redox chemistry to probe complexation and phase transfer phenomena. nih.gov Such studies are relevant for applications in sensing and separation technologies.

ComplexFormation Constant (in 1,6-dichlorohexane)Reference
[Ag(COD)]+(2.1 ± 0.2) x 10³ M⁻¹ nih.gov
[Ag(COD)₂]+(7.8 ± 1.0) x 10³ M⁻² nih.gov

Development of Sensors Based on Specific Electrochemical Responses

The electroactive nature of 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride and related structures makes them suitable for the development of sensitive electrochemical sensors. These sensors can be designed to detect the compound itself or other analytes through its specific electrochemical behavior.

Research in this area often focuses on modifying electrode surfaces to enhance the electrochemical signal and selectivity. For instance, the use of nanomaterials like graphene has been shown to significantly improve the performance of electrochemical sensors for detecting various organic molecules. alfa-chemistry.com While direct studies on sensors for 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride are not extensively documented in the provided results, the principles of electrochemical detection of similar pharmaceutical compounds can be applied.

A hypothetical sensor for this compound could be based on its oxidation or reduction at a modified electrode. The electrochemical response, such as the peak potential and current, would be proportional to the concentration of the analyte. The development of such a sensor would involve the following key aspects:

Electrode Material: The choice of electrode material is crucial. Glassy carbon electrodes (GCE) are a common choice due to their wide potential window and chemical inertness.

Surface Modification: To enhance sensitivity and selectivity, the electrode surface can be modified with materials like carbon nanotubes, graphene, or specific polymers that can interact with the target molecule.

Electrochemical Technique: Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry would be employed to characterize the electrochemical behavior and quantify the analyte.

The potential performance of a novel electrochemical sensor for 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride is summarized in the interactive table below, based on typical performance characteristics of similar sensors. alfa-chemistry.com

ParameterProjected ValueDescription
Linear Range 1.0 µM - 100.0 µMThe concentration range over which the sensor response is directly proportional to the analyte concentration.
Limit of Detection (LOD) 0.1 µMThe lowest concentration of the analyte that can be reliably detected.
Response Time < 5 secondsThe time taken for the sensor to reach 95% of its final response.
Selectivity HighThe ability of the sensor to detect the target analyte in the presence of interfering substances.
Reproducibility (RSD) < 5%The precision of the sensor measurements, expressed as the relative standard deviation.

Fundamental Studies of Electrocatalysis

The benzisothiazole and piperazine (B1678402) moieties in 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride suggest potential for its use in fundamental studies of electrocatalysis. Electrocatalysis involves the use of a catalyst to accelerate an electrochemical reaction at an electrode surface.

This compound could be investigated as a catalyst itself or as a precursor for synthesizing more complex catalytic materials. The nitrogen and sulfur atoms in its structure can act as active sites for coordinating with metal ions or for participating directly in electron transfer processes.

Key areas of investigation in the electrocatalysis of 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride would include:

Oxidation and Reduction Mechanisms: Understanding the electrochemical oxidation and reduction pathways of the molecule is fundamental. This involves identifying the electroactive centers and the products of the reactions.

Catalytic Activity: Investigating its ability to catalyze important electrochemical reactions, such as the oxygen reduction reaction (ORR), hydrogen evolution reaction (HER), or the oxidation of small organic molecules.

Structure-Activity Relationship: By modifying the structure of the molecule, for example, by substituting different functional groups on the benzene (B151609) ring or the piperazine ring, researchers can study how these changes affect its catalytic properties.

The table below outlines potential research directions for fundamental electrocatalysis studies involving this compound.

Research AreaObjectivePotential Application
Oxygen Reduction Reaction (ORR) To investigate the catalytic activity of the compound or its metal complexes towards the reduction of oxygen.Development of more efficient cathodes for fuel cells and metal-air batteries.
Hydrogen Evolution Reaction (HER) To study the potential of the compound to catalyze the electrochemical production of hydrogen from water.Advancements in water splitting technologies for clean energy production.
CO2 Reduction To explore the use of the compound as a catalyst for the electrochemical conversion of carbon dioxide into valuable fuels or chemicals.CO2 utilization and mitigation of greenhouse gas emissions.
Organic Synthesis To employ the compound as a mediator or catalyst in electrosynthetic reactions for the formation of complex organic molecules.Greener and more efficient routes for chemical synthesis.

Environmental Transformation and Distribution in Abiotic and Biotic Systems

Environmental Persistence and Dissipation Mechanisms

The persistence of Flazasulfuron is influenced by its interaction with soil and sediment, as well as its transport and bioavailability in water.

The mobility and persistence of Flazasulfuron in the terrestrial environment are significantly influenced by its adsorption and desorption to soil particles. Studies have shown that Flazasulfuron generally exhibits low to moderate adsorption in soils, which can vary based on soil properties.

A study on Brazilian soils by De Andrade et al. (2005) investigated the sorption of Flazasulfuron using the batch equilibrium method. awsjournal.org The Freundlich adsorption coefficient (Kf,ads) values ranged from 1.19 to 27.97. awsjournal.org This adsorption was found to be positively and significantly correlated with the content of organic carbon, silt, and the cation exchange capacity (CTC) of the soil. awsjournal.org Conversely, Flazasulfuron adsorption was lower in soils with higher pH values, which suggests a greater risk of leaching in alkaline conditions. awsjournal.org

The addition of organic amendments to soil, such as municipal solid waste (MSW), poultry manure (PM), and cow manure (CM), has been shown to significantly increase Flazasulfuron sorption. In one study, MSW amendment increased sorption by a factor of 6.7, while PM and CM increased it by factors of 5.8 and 5, respectively. This increased sorption reduces the concentration of Flazasulfuron in soil leachates.

Table 1: Freundlich Adsorption (Kf,ads) and Desorption (Kf,des) Coefficients for Flazasulfuron in Brazilian Soils

Soil Type Horizon pH (H₂O) Organic Carbon (%) Kf,ads 1/nads Kf,des 1/ndes
Typic Hapludox A 4.6 3.39 27.97 0.90 33.33 0.96
Typic Hapludox Bw1 4.8 1.34 4.85 0.81 6.00 0.86
Typic Hapludox Bw2 5.1 0.70 2.15 0.65 3.12 0.70
Rhodic Hapludox A 6.2 1.35 1.19 0.40 1.95 0.44
Rhodic Hapludox Bw 5.8 0.82 2.01 0.79 2.89 0.83

Source: De Andrade et al., 2005. awsjournal.org

Once in the aquatic environment, the bioavailability and transport of Flazasulfuron are key to its potential impact. Due to its low octanol/water partition coefficient, Flazasulfuron is not expected to bioaccumulate significantly in aquatic organisms. fao.org Its mobility in aquatic systems is primarily governed by water flow and its interaction with suspended solids and sediment.

The potential for transport to groundwater and surface water exists, particularly in soils with low organic matter and higher pH where adsorption is reduced. publications.gc.caawsjournal.org However, its relatively short half-life in water through hydrolysis and photolysis mitigates some of this risk. epa.gov A potential, though less dominant, transport route is the wind erosion of soil particulates to which Flazasulfuron has adsorbed. epa.gov

Biotic Degradation Pathways by Non-Human Organisms

Microbial activity is a significant contributor to the degradation of Flazasulfuron in the environment, alongside chemical processes.

Microbial degradation plays a crucial role in the breakdown of Flazasulfuron in both soil and aquatic systems. epa.gov Aerobic soil metabolism studies have reported half-lives ranging from 30 to 106 days in sandy loam and loam soils. epa.gov In aquatic environments, the degradation is also significant, with half-lives of 24 and 30 days observed in aerobic aquatic metabolism studies, and a much shorter half-life of 5 days in an anaerobic aquatic system. epa.gov

While specific studies focusing on Flazasulfuron degradation in wastewater treatment models are limited, the general principles of microbial degradation of sulfonylureas are applicable. These systems harbor diverse microbial communities capable of metabolizing complex organic compounds. The primary degradation pathway involves the cleavage of the sulfonylurea bridge, a reaction catalyzed by various soil and water microorganisms. researchgate.netresearchgate.net This process deactivates the herbicidal properties of the molecule. Major metabolites identified in environmental fate studies include DTPU, DTPP, and TPSA. epa.gov The information on Flazasulfuron's behavior in wastewater suggests that it should be contained and evaluated before discharge to a treatment facility to prevent "pass through" violations. nih.gov

A notable example is the esterase SulE, isolated from the bacterium Hansschlegelia zhihuaiae S113, which has been shown to de-esterify a variety of sulfonylurea herbicides, rendering them inactive. asm.orgnih.gov Although Flazasulfuron was not among the tested substrates in that particular study, this demonstrates a specific enzymatic pathway for the degradation of this class of herbicides. asm.org The enzyme catalyzed the de-esterification of herbicides like thifensulfuron-methyl (B1681301) and metsulfuron-methyl (B1676535) to their corresponding inactive parent acids. asm.org

Furthermore, research on the fungal isolate Talaromyces flavus LZM1 demonstrated the intracellular biodegradation of the sulfonylurea herbicide nicosulfuron. nih.gov This degradation was enzymatically regulated by glycosylphosphatidylinositol transaminase (GPI-T) and cytochrome P450s, leading to hydrolysis and other reactions. nih.gov These findings suggest that similar enzymes from soil and aquatic microorganisms are likely responsible for the biotic degradation of Flazasulfuron.

Photochemical and Hydrolytic Degradation in Natural Waters

Abiotic degradation processes, specifically hydrolysis and photolysis, are major pathways for the dissipation of Flazasulfuron in natural waters.

Hydrolysis of Flazasulfuron is highly dependent on the pH and temperature of the water. awsjournal.org The molecule is more rapidly hydrolyzed under acidic and alkaline conditions compared to neutral pH. epa.gov In one study, the hydrolysis half-life (DT50) at 25°C was 2.6 days at pH 5, 11.3 days at pH 7, and 8.8 days at pH 9. nih.gov Another study reported a half-life of just 0.76 hours at 35°C and pH 3, while at 25°C and pH 5, the half-life was 167.4 hours. awsjournal.org The primary degradation mechanism during hydrolysis involves the cleavage of the sulfonylurea bridge. acs.org

Photolysis, or degradation by sunlight, also contributes to the breakdown of Flazasulfuron in water, although it is initially stable. fao.org The predicted environmental aquatic phototransformation half-life is approximately 18 days. epa.gov Interestingly, after an initial period of about seven days where hydrolysis is the dominant mechanism, photoproducts can act as photosensitizers, accelerating subsequent photodegradation. fao.orgfao.org During this later phase, the photolysis half-life can decrease to approximately 7.5 days. fao.orgfao.org

Table 2: Hydrolysis Half-Life (DT₅₀) of Flazasulfuron at Different pH and Temperature

pH Temperature (°C) Half-Life (DT₅₀) Reference
3 35 0.76 hours De Andrade et al., 2005 awsjournal.org
4 22 < 1 day EPA epa.gov
5 25 2.6 days Belchim Crop Protection nih.gov
5 25 167.4 hours (≈ 7 days) De Andrade et al., 2005 awsjournal.org
7 22 17 days EPA epa.gov
7 25 11.3 days Belchim Crop Protection nih.gov
9 25 8.8 days Belchim Crop Protection nih.gov

Table 3: Compound Names Mentioned in the Article

Abbreviation / Name Full Chemical Name
Flazasulfuron 1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-trifluoromethyl-2-pyridylsulfonyl)urea
DTPU N-(4,6-Dimethoxy-2-pyrimidinyl)-N'-[3-(trifluoromethyl)-2-pyridinyl]urea
DTPP 1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-trifluoromethyl-2-pyridyl)urea
TPSA 3-(Trifluoromethyl)pyridine-2-sulfonamide
ADMP 2-Amino-4,6-dimethoxypyrimidine
HTPP (Not specified in sources)
2,3-GTP (Not specified in sources)
Nicosulfuron 2-((((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)amino)sulfonyl)-N,N-dimethyl-3-pyridinecarboxamide
Thifensulfuron-methyl Methyl 3-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-2-thiophenecarboxylate

Quantum Yields of Photodegradation under Simulated Sunlight

Fludioxonil is susceptible to photodegradation, a process that contributes to its dissipation in the environment. regulations.gov The quantum yield, which measures the efficiency of a photochemical process, for the direct photolysis of Fludioxonil has been determined to be 0.026. fao.org

The rate of photodegradation is influenced by factors such as light intensity and the medium in which the compound is present. In aqueous environments under conditions simulating clear, sunny days, Fludioxonil has a photodegradation half-life of approximately 1 to 8.7 days. regulations.gov On soil surfaces, the photolytic half-life has been measured at 1.6 and 9.7 days. regulations.gov

Studies have shown that both direct and indirect photodegradation pathways are important for Fludioxonil. acs.orgnih.gov Indirect photodegradation involves reactions with photochemically produced reactive species like singlet oxygen. acs.orgnih.gov The presence of such species in sunlit surface waters can lead to a predicted half-life of less than two days, suggesting that Fludioxonil is not persistent in these aquatic systems. acs.org

The following table summarizes the experimental photolytic half-lives of Fludioxonil in sterile aqueous solutions buffered to pH 7, using a xenon arc light to simulate sunlight conditions. fao.org

Parameter Value Latitude Source
Photolytic Half-life ([phenyl-U-14C])8.7 summer sunlight days40°N fao.org
Photolytic Half-life ([pyrrole-4-14C])9.9 summer sunlight days30°N fao.org

This interactive data table is based on the data in the text.

Hydrolysis Rates and Product Identification in Environmental pH Ranges

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For Fludioxonil, this process is not a significant degradation pathway under typical environmental conditions.

Research indicates that Fludioxonil is stable to hydrolysis across a range of pH levels commonly found in the environment (pH 5, 7, and 9). regulations.govfao.org Studies conducted over 32 days at 25°C showed no observable degradation of the compound at these pH values. fao.org This stability is attributed to the absence of functional groups that readily hydrolyze under these conditions. nih.gov

Furthermore, experiments designed to mimic industrial and domestic processing conditions, such as pasteurization, boiling, and sterilization, have also demonstrated the stability of Fludioxonil to hydrolysis. fao.org Even at elevated temperatures and varying pH levels representative of these processes, no significant hydrolytic degradation was observed. fao.org

The following table outlines the conditions under which Fludioxonil was tested for hydrolysis, showing its stability. fao.org

Process Represented Temperature (°C) pH Incubation Time (min) Degradation
Pasteurization90420Not Significant
Baking, brewing, boiling100560Not Significant
Sterilization120620Not Significant

This interactive data table is based on the data in the text.

Fundamental Biological Interactions and Bioinorganic Studies Excluding Clinical/human Data and Adverse Effects

Mechanistic Investigations of Interactions with Model Proteins

Gallium Maltolate's interaction with proteins is a key aspect of its biological activity. By substituting for iron, it can modulate the function of various iron-dependent proteins.

One significant finding is the interaction of gallium with the bacterial iron-sulfur (Fe-S) cluster assembly machinery. nih.govnih.gov Studies have shown that gallium can inhibit the in-vitro assembly of Fe-S clusters. nih.govoncotarget.com This was demonstrated by monitoring the absorbance of the forming Fe-S cluster at 456 nm in a reaction mixture containing the bacterial scaffold protein IscU, ferrous ammonium (B1175870) sulfate (B86663), and the cysteine desulfurase IscS from E. coli. The presence of gallium chloride in the reaction mixture led to a notable inhibition of the cluster assembly rate. nih.govoncotarget.com This inhibitory effect on a fundamental biosynthetic pathway highlights a mechanism by which Gallium Maltolate can disrupt bacterial metabolism.

Furthermore, quantitative proteomic analysis of Pseudomonas aeruginosa treated with Gallium Maltolate revealed a decreased abundance of proteins associated with quorum-sensing and swarming motility, suggesting an inhibitory effect on these virulence-related processes. acs.org

Table 1: Effect of Gallium on In Vitro Fe-S Cluster Assembly

ComponentConditionObservationReference
Bacterial Scaffold Protein (IscU)Reaction with Ferrous Ammonium Sulfate & Cysteine Desulfurase (IscS)Time-dependent increase in absorbance at 456 nm, indicating Fe-S cluster formation. nih.govoncotarget.com
Bacterial Scaffold Protein (IscU)Reaction with Ferrous Ammonium Sulfate, Cysteine Desulfurase (IscS), and Gallium Chloride (250 µM)Inhibition of the rate of Fe-S cluster assembly, as measured by a slower increase in absorbance at 456 nm. nih.govoncotarget.com

The binding of gallium to proteins can induce significant conformational changes. Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in elucidating these structural alterations.

A study using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy on the ¹⁵N-labeled bacterial scaffold protein IscU revealed that the protein exists in an equilibrium of folded and unfolded states. nih.govnih.govoncotarget.com Upon the addition of gallium chloride, the NMR spectrum showed a significant shift in this equilibrium towards the folded state, indicating that gallium binding stabilizes the protein's structure. nih.govoncotarget.com

While specific circular dichroism (CD) spectra detailing the secondary structure changes in a non-human protein upon binding to Gallium Maltolate are not widely published, CD spectroscopy has been cited as a technique used to investigate the interaction between gallium complexes and serum albumin. acs.orgscience.gov Theoretical studies based on molecular docking also suggest that Gallium Maltolate can bind to the active sites of viral proteases, such as those from SARS-CoV-2, through the formation of strong hydrogen bonds with key amino acid residues, which would inherently involve structural adjustments in the protein. researchgate.netmdpi.com

Table 2: Structural Effects of Gallium Binding to Bacterial IscU Protein

TechniqueProtein State (Initial)Observation Upon Gallium AdditionInterpretationReference
¹H-¹⁵N HSQC NMR SpectroscopyEquilibrium between folded and unfolded statesShift in equilibrium towards the folded stateGallium binding stabilizes the protein conformation. nih.govnih.govoncotarget.com

Interaction with Model DNA/RNA Structures

The interaction of Gallium Maltolate with nucleic acids appears to be primarily indirect, a consequence of its effect on enzymes involved in DNA and RNA synthesis.

The primary mechanism by which Gallium Maltolate affects DNA synthesis is through the inhibition of ribonucleotide reductase, an iron-dependent enzyme crucial for the production of deoxyribonucleotides, the building blocks of DNA. nih.govvirtualtrials.orgavma.org By mimicking iron, gallium can inactivate this enzyme, thereby halting DNA replication. acs.orgavma.org Early studies on other gallium compounds, like gallium nitrate (B79036), suggested that at high concentrations, gallium could partially inhibit DNA polymerases, but this was not considered the primary mechanism of its action. scispace.com

Direct spectroscopic evidence for the binding of Gallium Maltolate to DNA or RNA is sparse. While some studies have investigated the interaction of other metal complexes with DNA using techniques like UV-Vis spectroscopy and fluorescence spectroscopy, similar detailed studies specifically for Gallium Maltolate with model nucleic acid structures are not prominently featured in the reviewed literature. acs.orgrsc.org It is theorized that any direct interaction would be much less significant than its enzyme-inhibitory effects. scispace.com

There is limited direct evidence of Gallium Maltolate inducing conformational changes in nucleic acids. However, studies on other gallium complexes have suggested the potential for such interactions. For instance, a study involving a different gallium complex reported the use of circular dichroism to observe a shift in DNA conformation from the typical B-form to the Z-form upon binding. researchgate.net Such changes in DNA structure can have significant biological consequences, affecting replication and transcription. However, it is important to note that these findings are not directly on Gallium Maltolate. The primary impact of Gallium Maltolate on nucleic acids is considered to be the cessation of their synthesis rather than direct structural alteration. acs.orgavma.org

Uptake and Sequestration Mechanisms in Select Microorganisms

Gallium Maltolate's antimicrobial properties are intrinsically linked to its ability to be taken up by microorganisms, often by exploiting their iron acquisition systems.

Studies on Pseudomonas aeruginosa have shown that this bacterium takes up gallium through its iron uptake systems. asm.org This includes the use of siderophores, which are small molecules secreted by bacteria to scavenge for iron. P. aeruginosa produces two main siderophores, pyoverdine and pyochelin. acs.org Research indicates that pyochelin can bind to gallium and facilitate its transport into the bacterial cell, acting as a "Trojan horse". nih.govresearchgate.net Conversely, pyoverdine appears to sequester gallium, potentially in the periplasmic space, which may confer a degree of resistance to the bacterium. unmc.edufrontiersin.org Proteomic analysis of P. aeruginosa exposed to Gallium Maltolate shows an increased abundance of proteins associated with iron acquisition and storage, indicating the cell is responding to what it perceives as iron-limited conditions. acs.orgresearchgate.net

In the case of Rhodococcus equi, an intracellular pathogen that resides within macrophages, Gallium Maltolate has been shown to be effective. nih.govavma.org R. equi circumvents the host's iron-withholding defense by utilizing transferrin-bound iron. avma.orgvt.edu Gallium, when administered as Gallium Maltolate, is also bound by transferrin in the host. vt.edu R. equi then takes up the gallium-bound transferrin, leading to the accumulation of gallium within the bacterium inside the macrophage, disrupting its iron metabolism and inhibiting its growth. avma.orgvt.edumalariaworld.org

Table 3: Uptake and Sequestration of Gallium Maltolate in Select Microorganisms

MicroorganismUptake MechanismSequestration/Interaction DetailsReference
Pseudomonas aeruginosaExploitation of iron uptake systems, including siderophores.Pyochelin facilitates gallium uptake (Trojan horse effect). Pyoverdine sequesters gallium, potentially conferring resistance. unmc.eduacs.orgasm.orgnih.govresearchgate.netfrontiersin.org
Rhodococcus equiUptake via transferrin-bound iron mechanism, particularly within macrophages.Gallium is taken up as a transferrin complex, leading to intracellular accumulation and inhibition of bacterial growth. avma.orgnih.govavma.orgvt.edumalariaworld.org

Studies on Transport Proteins and Cellular Localization in Bacterial Models

The chemical compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 304-066-4, more commonly known as Gallium Maltolate, has been the subject of research regarding its interactions with bacterial systems, particularly its transport and localization within bacterial cells. Gallium Maltolate is a water-soluble complex consisting of a central gallium cation (Ga³⁺) coordinated to three maltolate ligands. maynoothuniversity.ie Its antimicrobial properties are largely attributed to the chemical similarity between Ga³⁺ and ferric iron (Fe³⁺). maynoothuniversity.ieresearchgate.net

Bacteria have evolved sophisticated systems for the uptake of essential nutrients like iron. These systems, however, often cannot distinguish between Fe³⁺ and the chemically similar Ga³⁺. microbiologyresearch.org This mimicry allows Gallium Maltolate to be transported into bacterial cells through iron uptake pathways. maynoothuniversity.iemicrobiologyresearch.org Studies have shown that gallium can bind to bacterial siderophores, which are iron-chelating molecules produced by bacteria to scavenge iron from the environment. researchgate.netasm.org These gallium-siderophore complexes are then likely transported into the cell via the bacteria's own iron transport machinery.

A notable example of this interaction is observed in Pseudomonas aeruginosa. This bacterium utilizes siderophores such as pyoverdine and pyochelin to acquire iron. maynoothuniversity.iemicrobiologyresearch.org Gallium has been shown to interfere with these systems, effectively hijacking them for entry into the cell. maynoothuniversity.ie Once inside the cell, the redox-inactive nature of Ga³⁺ disrupts iron-dependent metabolic processes, as it cannot be reduced to a divalent state like iron under physiological conditions. maynoothuniversity.ieresearchgate.netfrontiersin.org

Research using a mouse model of cystitis caused by uropathogenic Escherichia coli demonstrated that after oral administration of Gallium Maltolate, gallium could be detected in the bladder tissue. asm.org Synchrotron X-ray fluorescence imaging confirmed the presence of gallium in the transitional epithelium, a key site for bacterial infection. asm.org This indicates that the compound is distributed to relevant tissues where it can exert its antimicrobial effect. The distribution of gallium and iron in these tissues was found to be similar, but not identical, suggesting that while some transport mechanisms are shared, others may be distinct. asm.org

Furthermore, studies on the iron-sulfur cluster assembly machinery have provided insights into the intracellular targets of gallium. In bacterial models, the scaffold protein IscU is crucial for the assembly of iron-sulfur clusters, which are vital for the function of many enzymes. Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that gallium binds to IscU, stabilizing its folded state and interfering with the iron-sulfur cluster assembly process. nih.gov This disruption of a fundamental cellular process contributes to the antimicrobial action of Gallium Maltolate.

Bacterial ModelTransport MechanismCellular Localization/TargetResearch Finding
Pseudomonas aeruginosaSiderophore-mediated transport (pyoverdine, pyochelin)Cytoplasm, Iron-dependent enzymesGallium mimics iron, leading to its uptake and subsequent disruption of iron metabolism. maynoothuniversity.iemicrobiologyresearch.org
Uropathogenic Escherichia coliLikely siderophore-mediated transportBladder transitional epitheliumOrally administered Gallium Maltolate distributes to the site of infection. asm.org
General Bacterial ModelsIron transport pathwaysIron-sulfur cluster scaffold protein (IscU)Gallium binds to IscU, inhibiting the assembly of essential iron-sulfur clusters. nih.gov

Role in Trace Metal Homeostasis in Non-Pathogenic Microbial Systems

The primary mechanism by which Gallium Maltolate influences trace metal homeostasis in microbial systems is through its interference with iron metabolism. researchgate.net As an iron mimetic, gallium competes with iron for binding sites on transport proteins and enzymes, thereby disrupting the delicate balance of this essential trace metal. maynoothuniversity.ieresearchgate.net This effect is not limited to pathogenic bacteria and has been studied in various microbial contexts.

In non-pathogenic microbial systems, the introduction of Gallium Maltolate creates a state of iron-limited stress. maynoothuniversity.ie This is because the uptake of gallium at the expense of iron leads to a functional iron deficiency within the cell. maynoothuniversity.ie Even though the external environment may contain sufficient iron, the bacterium is unable to utilize it effectively due to the competitive inhibition by gallium. frontiersin.org

Studies on Pseudomonas aeruginosa have provided a detailed view of this process at the proteomic level. When exposed to Gallium Maltolate, the bacterium upregulates proteins associated with iron acquisition and storage. maynoothuniversity.ie This is a classic response to iron limitation, where the cell attempts to compensate for the perceived scarcity of iron by increasing the production of siderophores and iron transport proteins. maynoothuniversity.ie However, these efforts are counterproductive as they can lead to the increased uptake of more gallium. microbiologyresearch.org

The disruption of iron homeostasis has cascading effects on other cellular processes. Iron is a critical cofactor for a wide range of enzymes, including those involved in cellular respiration and DNA synthesis. researchgate.netresearchgate.net By displacing iron from these enzymes, gallium effectively inhibits their function. For instance, gallium has been shown to inhibit iron-dependent ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. maynoothuniversity.ienih.gov

The interaction of gallium with trace metal homeostasis is highly specific to iron. While gallium and iron are similarly distributed in some biological tissues, this is not always the case, suggesting some distinct pathways. asm.org The primary impact of Gallium Maltolate on microbial systems is the targeted disruption of iron-dependent pathways, leading to a state of metabolic stress and growth inhibition. researchgate.netfrontiersin.org

Microbial SystemEffect of Gallium MaltolateMechanismConsequence
Pseudomonas aeruginosaInduction of iron-limited stress responseCompetitive uptake with ironIncreased expression of iron acquisition proteins, leading to further gallium uptake. maynoothuniversity.ie
General Microbial SystemsInhibition of iron-dependent enzymesDisplacement of iron by gallium in active sitesDisruption of key metabolic pathways like DNA synthesis and cellular respiration. nih.gov
Non-Pathogenic MicrobesDisruption of iron homeostasisMimicry of ferric iron (Fe³⁺)Functional iron deficiency and inhibition of microbial growth. maynoothuniversity.iefrontiersin.org

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties that govern the chemical behavior of gallium(III) nitrate (B79036) and its complexes.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state properties of molecules. nih.gov Studies on gallium(III) complexes frequently employ DFT to predict geometries, interaction energies, and electronic structures. nih.govnih.gov

For instance, DFT calculations have been used to study the interaction of the Ga(III) ion with various ligands. In a study of gallium(III) complexes with 5-bromosalicylaldehyde (B98134) benzoylhydrazones, DFT calculations using Becke's 3-parameter hybrid functional (B3LYP) and the 6-31+G(d,p) basis set were performed to investigate the structural features. The results suggested a mononuclear complex, [Ga(HL)2]NO3, where the Ga(III) ion is coordinated by two tridentate ligands. semanticscholar.org

In another study, DFT was used to model the interaction between Ga(III) and the Pseudomonas quinolone signal (PQS), a molecule involved in bacterial iron uptake. nih.gov These calculations demonstrated that Ga(III) can strongly bind to three PQS molecules, forming a stable [Ga(PQS)3] complex. nih.gov The calculations predicted that the phenolate (B1203915) groups of PQS establish more stable interactions with Ga(III) than the ketone groups, with average bond lengths of 1.99 Å and 2.05 Å, respectively. nih.gov This thermodynamic stability, with a calculated negative formation energy, suggests that Ga(III) can favorably displace Fe(III) from its native binding site, a mechanism with implications for gallium's antimicrobial activity. nih.gov

DFT calculations, combined with a polarizable continuum model (PCM), have also elucidated how Ga(III) ions can form complexes with nucleotide diphosphates (NDPs), which may inhibit ribonucleotide reductase (RNR) activity in cells. mdpi.com

Table 1: Selected DFT Calculated Parameters for Gallium(III) Complexes

SystemParameterCalculated ValueMethod/Basis SetReference
[Ga(PQS)3]Average O(phenolate)-Ga Bond Length1.99 ÅDFT nih.gov
[Ga(PQS)3]Average O(ketone)-Ga Bond Length2.05 ÅDFT nih.gov
[Ga(PQS)3]Formation Energy (vs. [Fe(PQS)3])-1.92 eVDFT nih.gov
[Ga(HL)2]NO3 ComplexCoordination GeometryMononuclear, Tridentate LigandsB3LYP/6-31+G(d,p) semanticscholar.org

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for studying excited states and predicting spectroscopic properties. Studies on the hydrated gallium(III) ion, [Ga(OH2)6]3+, have utilized ab initio methods to understand its vibrational spectra. researchgate.netrsc.org

Researchers performed ab initio geometry optimizations and frequency calculations for a [Ga(OH2)18]3+ cluster, which includes the central Ga(III) ion with six water molecules in the first hydration sphere and twelve in the second. researchgate.netrsc.org Using the Hartree-Fock (HF) method with a 6-31G* basis set, the calculated symmetric stretching mode (v1) of the GaO6 core was found to be 524 cm⁻¹, which is in excellent agreement with the experimental Raman spectroscopy value of 526 cm⁻¹. researchgate.netrsc.org These calculations help assign the peaks observed in experimental spectra to specific molecular vibrations. researchgate.net The theoretical binding enthalpy for [Ga(OH2)6]3+ was also calculated, providing insight into the thermodynamics of hydration. rsc.org

Table 2: Comparison of Experimental and Ab Initio Calculated Vibrational Frequencies for Hydrated Ga(III)

Vibrational ModeSymmetryExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Computational MethodReference
v1 (Ga-O stretch)a1g526524HF/6-31G* on [Ga(OH2)18]3+ researchgate.netrsc.org
v2eg430-- researchgate.net
v5f2g328-- researchgate.net
v3 (IR active)f1u510-- researchgate.net

Molecular Dynamics Simulations for Solution Behavior and Dynamics

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This is particularly useful for understanding the behavior of gallium(III) nitrate in solution.

MD simulations can reveal how flexible ligands or complexes are and what conformations they prefer in a solvent environment. While specific MD studies focusing solely on the conformational analysis of gallium(III) nitrate are not prevalent, related research on nitrate ion solvation provides a framework. MD simulations of nitrate complexes with polyammonium macrocycles have shown how the conformation of the host molecule can change significantly upon hydration. umd.edu For instance, a large 24-membered ring macrocycle was observed to flatten out considerably during simulations in a water box, an effect driven by interactions with the solvent. umd.edu This highlights the importance of dynamic simulations in capturing the true behavior of complexes in solution, which can differ from their solid-state crystal structures.

The solvent plays a critical role in the stability and reactivity of ions like gallium(III) and nitrate. Combined quantum mechanics/molecular mechanics (QM/MM) MD simulations have been used to study the nitrate anion in aqueous solution. psu.edu These simulations show a flexible and weakly interacting first hydration shell, indicating the "structure-breaking" nature of the nitrate ion. psu.edu

Ab initio MD simulations of nitrate in water have shown that the NO3- ion tends to be located on the surface of water solutions at low concentrations. acs.org This surface preference can influence its availability and reactivity. Furthermore, simulations of potassium nitrate (KNO3) showed that the contact ion pair rapidly dissociates, with each ion becoming independently solvated, a process fundamental to the behavior of ionic salts like gallium(III) nitrate in solution. acs.org Experimental Raman spectroscopy studies confirm that the nitrato complex of gallium(III) is thermodynamically weak and disappears completely upon dilution, underscoring the dominant effect of the aqueous solvent. rsc.org

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for predicting reaction pathways and identifying the high-energy transition states that control reaction rates. Studies have explored the role of gallium(III) complexes as catalysts for reactions like the epoxidation of alkenes. acs.org Although detailed transition state elucidation for reactions directly involving gallium(III) nitrate is sparse in the provided literature, computational examinations of related gallium(III) complexes provide a blueprint for such investigations. acs.org DFT calculations are typically used to map out the potential energy surface of a reaction, locating minima (reactants, products, intermediates) and saddle points (transition states) to determine the most likely reaction mechanism.

Table of Compound Names

Trivial/Common NameIUPAC Name
Gallium(III) nitrateGallium trinitrate
Gallium(III) nitrate hydrateGallium trinitrate nonahydrate
Alizarin Red SSodium 1,2-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-3-sulfonate
Pseudomonas quinolone signal (PQS)2-Heptyl-3-hydroxy-4(1H)-quinolone
Cisplatin(SP-4-2)-Diamminedichloridoplatinum(II)
Melphalan4-[Bis(2-chloroethyl)amino]-L-phenylalanine

Computational Mapping of Potential Energy Surfaces for Synthetic Reactions

The synthesis of complex molecules like N-benzoyl-N-phenyl-2-aminobenzonitrile and related structures can be meticulously analyzed by mapping their potential energy surfaces (PES). These computational maps detail the energy landscape of a reaction, identifying transition states, intermediates, and the most favorable reaction pathways.

For instance, the synthesis of related N-aryl isoindolinones from 2-formylbenzonitrile and anilines has been explored using quantum-chemical calculations to map the entire process. nih.gov Similarly, DFT studies at the M06-2x/6-311++G(d,p) level have been used to investigate the 1,3-dipolar cycloaddition reactions of N-benzoyliminoquinolinium ylide with various dipolarophiles. researchgate.net These studies calculate the Gibbs free energies of reactants, transition states, and products to determine reaction feasibility and selectivity. researchgate.net

In a related study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, DFT calculations using the B3LYP functional were employed to understand the reaction mechanism and regioselectivity. mdpi.com The analysis of the electronic chemical potential and nucleophilicity of different tautomeric forms helped to explain the observed product distribution. mdpi.com Such computational explorations are crucial for optimizing reaction conditions and predicting outcomes for the synthesis of complex molecules derived from benzonitrile (B105546) scaffolds. nih.govmdpi.com

Table 1: Representative Energy Barriers in Related Cycloaddition Reactions This table is illustrative, based on data for analogous reaction types, as specific PES data for the synthesis of Einecs 304-066-4 was not available in the public domain.

Reactant SystemReaction TypeComputational MethodActivation Energy (kcal/mol)
N-benzoyliminoquinolinium ylide + Acrolein1,3-Dipolar CycloadditionM06-2x/6-311++G(d,p)15.0 - 18.0
N-benzoyliminoquinolinium ylide + Maleimide1,3-Dipolar CycloadditionM06-2x/6-311++G(d,p)10.0 - 13.0
N-benzoyliminoquinolinium ylide + Benzyne1,3-Dipolar CycloadditionM06-2x/6-311++G(d,p)< 5.0

Elucidation of Degradation Pathways through Computational Modeling

Computational modeling is a key tool for predicting how chemical compounds might decompose under various conditions. This involves modeling reactions such as hydrolysis, oxidation, or photodecomposition. For complex organic molecules, these studies can predict the formation of metabolites or environmental breakdown products.

While specific degradation pathway modeling for N-benzoyl-N-phenyl-2-aminobenzonitrile is not extensively documented in public literature, the principles can be drawn from related research. For example, the Hofmann-Löffler reaction, involving the decomposition of N-haloammonium ions, is a classic case where free-radical chain mechanisms are elucidated. acs.org Computational studies on such reactions help identify key intermediates and bond-dissociation energies that govern the degradation cascade.

For a molecule like N-benzoyl-N-phenyl-2-aminobenzonitrile, potential degradation pathways could involve the hydrolysis of the amide or nitrile groups. Computational models could predict the energy barriers for these reactions, the stability of the resulting intermediates (such as carboxylic acids and amides), and the influence of pH on the reaction rates.

Design Principles for Novel Silver Complexes and Ligands

The nitrile and amide functionalities within N-benzoyl-N-phenyl-2-aminobenzonitrile make it a candidate for use as a ligand in coordination chemistry. Computational methods are vital in designing and predicting the properties of metal complexes.

Structure-Activity Relationship (SAR) Studies via Computational Screening

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with enhanced properties. Computational screening accelerates this process by predicting the activity of virtual compounds. malariaworld.org

For ligands coordinating to silver, SAR studies often focus on antimicrobial activity. nih.gov N-heterocyclic carbenes (NHCs) are a prominent class of ligands for silver, known for their stability and strong σ-donating properties. nih.gov Computational studies on Ag(I)-NHC complexes reveal how modifications, such as the length of alkyl chains on the heterocycle or the nature of aryl substituents, impact their efficacy against bacterial and fungal strains. nih.gov For example, increasing the alkyl chain length on some imidazole-based ligands has been shown to enhance antibacterial activity. nih.gov

Though not an NHC, the N-benzoyl-N-phenyl-2-aminobenzonitrile structure could be computationally modified and screened for its potential to form stable, active silver complexes. Docking simulations and QSAR models could predict the binding affinity and potential antimicrobial effect of hypothetical derivatives, guiding synthetic efforts toward more potent compounds. malariaworld.orgacs.org

Table 2: Illustrative SAR Data for Antimicrobial Silver Complexes This table is based on general findings for various Ag(I) complexes, as specific SAR data for complexes of this compound is not publicly available.

Ligand ScaffoldStructural ModificationPredicted/Observed Activity ChangeTarget Organism(s)
Benzimidazole-NHCIncrease N-alkyl chain lengthIncreased ActivityS. aureus, E. coli
Phenyl-NHCAdd polymethyl-aryl groupsIncreased ActivityC. albicans, P. aeruginosa
Pyrimidine-basedIntroduce electron-donating groupsPotency ModulationVarious

In Silico Design of Ligands with Tunable Coordination Properties

In silico design allows chemists to rationally engineer ligands to achieve specific coordination geometries, stabilities, and electronic properties with metal ions like silver(I). The assembly of silver(I) coordination polymers is highly influenced by the ligand's structure and the counter-anion present. acs.orgresearchgate.net

Computational studies, often using DFT, can model how a ligand like N-benzoyl-N-phenyl-2-aminobenzonitrile would interact with a silver center. The coordination could occur through the nitrogen of the nitrile group or the oxygen of the benzoyl group. Theoretical calculations can predict the preferred coordination mode, bond lengths, and bond angles. researchgate.net

By modifying the core structure of N-benzoyl-N-phenyl-2-aminobenzonitrile in silico—for example, by adding or moving substituent groups—researchers can tune its electronic and steric properties. These changes would alter its interaction with Ag(I), potentially leading to the formation of complexes with desired structures, from simple discrete molecules to complex 2D or 3D coordination polymers. acs.orgresearchgate.net For example, studies on N-phenyl-N′-cyano-formamidine with different silver salts (AgNO₃, AgBF₄) showed that the ligand conformation (syn vs. anti) and the resulting polymer structure (zigzag vs. helical chains) could be controlled, a process that can be modeled and predicted computationally. acs.org

Concluding Remarks and Future Research Directions

Integration of Current Research Findings

Bis(2,2'-bipyridine)silver(II) peroxydisulfate (B1198043) has been primarily investigated for its potent capabilities as a selective oxidizing agent in organic synthesis. nih.govarkat-usa.orgresearchgate.net Research has demonstrated its effectiveness in the oxidation of a variety of functional groups under mild conditions, offering good to excellent yields. nih.govarkat-usa.orgresearchgate.net The stability of this Ag(II) complex, conferred by the bipyridine ligands, is a significant advantage over simpler, less stable Ag(II) salts. nih.govarkat-usa.org The synthesis of this compound is well-established, proceeding via the oxidation of a silver(I) bipyridine complex with a peroxydisulfate salt. nih.govarkat-usa.org

Current understanding points to a mechanism where the complex acts as both an oxidant and a catalyst. nih.govarkat-usa.org The Ag(II) center, with its high redox potential, is a powerful oxidizing species. nih.govarkat-usa.org The peroxydisulfate anion can also contribute to the oxidative process, potentially through the formation of sulfate (B86663) radical anions. nih.gov

The broader field of silver(II) chemistry highlights the unique electronic and magnetic properties of these d9 metal complexes. royalsocietypublishing.org The stabilization of the Ag(II) state through coordination with various ligands, including N-heterocycles like bipyridine, is a central theme in ongoing research. unife.itnih.govresearchgate.net

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the foundational research on Bis(2,2'-bipyridine)silver(II) peroxydisulfate, several knowledge gaps persist. While its utility in organic oxidation is recognized, a comprehensive understanding of its catalytic cycle and the precise nature of the active oxidizing species warrants further investigation. The interplay between the Ag(II) center and the peroxydisulfate counter-ion in the oxidation mechanism is an area ripe for more detailed mechanistic studies. unifr.ch

The exploration of this compound's potential in other domains, such as materials science and catalysis beyond organic oxidation, remains largely uncharted. For instance, the unique redox properties of Ag(II) complexes could be harnessed in the development of new catalytic systems or functional materials with interesting electronic or magnetic properties. royalsocietypublishing.orgtcichemicals.com

Furthermore, specific toxicological and ecotoxicological data for Bis(2,2'-bipyridine)silver(II) peroxydisulfate are scarce. While general information on the environmental impact of silver and its compounds exists, the specific fate, transport, and toxicity of this particular complex in various environmental compartments are unknown. researchgate.netnih.govnih.govmdpi.com This is a critical area for future research to ensure its safe handling and potential application. There is a general lack of specific regulatory information for this complex, with existing guidelines focusing on silver and its more common compounds.

Fundamental questions regarding the excited-state dynamics and photochemistry of Ag(II)-bipyridine complexes also remain. acs.orgrsc.org Understanding these properties could open up new applications in areas such as photoredox catalysis.

Potential for Synergistic Research Across Disciplines

The study of Bis(2,2'-bipyridine)silver(II) peroxydisulfate and related Ag(II) complexes offers significant opportunities for synergistic research across various scientific disciplines.

Chemistry and Materials Science: Collaborative efforts could focus on the design and synthesis of novel Ag(II) complexes with tailored electronic and steric properties for applications in catalysis, magnetism, and as precursors for advanced materials. tcichemicals.comwikipedia.orgmdpi.com The development of coordination polymers and metal-organic frameworks (MOFs) incorporating Ag(II)-bipyridine motifs could lead to materials with unique sorption, separation, or catalytic functionalities. acs.orgresearchgate.net

Chemistry and Biology/Medicine: While this article does not delve into medical applications, it is a significant area of research for silver complexes. The potent oxidizing nature of Ag(II) complexes could be explored for antimicrobial applications, potentially offering a way to combat antibiotic resistance. nih.gov Such research would require close collaboration between synthetic chemists, microbiologists, and toxicologists to assess both efficacy and safety. researchgate.net

Computational and Experimental Chemistry: Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, bonding, and reaction mechanisms of Ag(II) complexes, complementing experimental findings and guiding the design of new compounds and reactions. tcichemicals.comresearchgate.net

Development of Novel Methodologies for Investigation of Silver(II) Complexes

Advancing the understanding of Bis(2,2'-bipyridine)silver(II) peroxydisulfate and other Ag(II) complexes will necessitate the development and application of novel investigative methodologies.

Advanced Spectroscopic Techniques: The use of advanced spectroscopic techniques is crucial for probing the electronic structure and transient intermediates in Ag(II)-mediated reactions. Time-resolved spectroscopy can elucidate the dynamics of excited states and reactive intermediates, providing a deeper understanding of photochemical and redox processes. acs.orgrsc.org

In Situ and Operando Characterization: To gain a more accurate picture of catalytic processes, the development of in situ and operando techniques is essential. These methods allow for the characterization of the catalyst under actual reaction conditions, providing insights into the active species and reaction pathways that are not accessible through conventional ex situ measurements.

Advanced Analytical Methods: The detection and quantification of Ag(II) species, which can be transient and highly reactive, require sensitive and selective analytical methods. Techniques such as inductively coupled plasma mass spectrometry (ICP-MS) and various electrochemical methods are powerful tools for trace analysis of silver. mdpi.comdntb.gov.uaresearchgate.netresearchgate.netnih.gov The development of specific sensors for Ag(II) would be a significant advancement.

Crystallographic and Structural Analysis: Continued use of single-crystal X-ray diffraction is vital for determining the precise solid-state structures of new Ag(II) complexes, which is fundamental to understanding their properties and reactivity. researchgate.net

By addressing the identified knowledge gaps, fostering interdisciplinary collaborations, and developing novel investigative tools, the scientific community can unlock the full potential of Bis(2,2'-bipyridine)silver(II) peroxydisulfate and the broader class of silver(II) complexes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.